molecular formula C10H11NO5 B6346306 2-Methoxy-4-nitro-benzoic acid ethyl ester, 97% CAS No. 476615-18-6

2-Methoxy-4-nitro-benzoic acid ethyl ester, 97%

Cat. No. B6346306
CAS RN: 476615-18-6
M. Wt: 225.20 g/mol
InChI Key: CHTSRBLYVZWEQJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitro-benzoic acid ethyl ester is a derivative of 2-Methoxy-4-nitrobenzoic acid . The molecular formula of 2-Methoxy-4-nitrobenzoic acid is C8H7NO5 and it has an average mass of 197.145 Da . It is an alkoxybenzoic acid derivative .


Synthesis Analysis

2-Methoxy-4-nitrobenzoic acid has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . The reaction was characterized by 1H and 13C-NMR spectra .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrobenzoic acid can be analyzed using the ChemSpider ID 68287 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

2-Methoxy-4-nitro-benzoic acid ethyl ester, 97% is used in many scientific applications, including organic synthesis, medicinal chemistry, and drug development. It is used in the synthesis of a variety of compounds, such as nitrobenzene derivatives, which can be used in the synthesis of drugs and other pharmaceuticals. It is also used as an intermediate in the synthesis of drugs, such as anti-inflammatory agents and anti-cancer drugs.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-nitro-benzoic acid ethyl ester, 97% has several advantages for use in laboratory experiments. It is relatively easy to prepare and is stable in a variety of solvents. Additionally, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, it is not suitable for use in aqueous solutions due to its low solubility in water.

Future Directions

There are many potential future directions for the use of 2-Methoxy-4-nitro-benzoic acid ethyl ester, 97% in scientific research. It could be used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new diagnostics and treatments for diseases. Additionally, it could be used in the development of new materials and technologies, such as nanomaterials and photovoltaics. Finally, it could be used in the development of new catalysts and reagents for use in organic synthesis.

Synthesis Methods

2-Methoxy-4-nitro-benzoic acid ethyl ester, 97% can be synthesized from the reaction of 2-methoxy-4-nitrobenzoic acid (MNB) and ethyl alcohol in the presence of an acidic catalyst. The reaction is carried out at a temperature of 120 °C for 3 hours to give a yield of 97%.

Biochemical Analysis

Biochemical Properties

Ethyl 2-methoxy-4-nitrobenzoate is a type of nitro compound, a class of nitrogen derivatives . The nitro group in these compounds, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property may influence its interactions with various biomolecules in biochemical reactions .

Molecular Mechanism

The molecular mechanism of Ethyl 2-methoxy-4-nitrobenzoate is also not well-defined. It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . How Ethyl 2-methoxy-4-nitrobenzoate exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, remains to be discovered.

properties

IUPAC Name

ethyl 2-methoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTSRBLYVZWEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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